Home > Products > Building Blocks P11808 > 3-Methyl-1,2,3,4-tetrahydroisoquinoline
3-Methyl-1,2,3,4-tetrahydroisoquinoline - 29726-60-1

3-Methyl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-1546364
CAS Number: 29726-60-1
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-methyl-THIQ) is a heterocyclic organic compound classified as a tetrahydroisoquinoline derivative. It serves as a crucial building block in the synthesis of various biologically active compounds, including pharmaceuticals and research tools. Notably, it plays a significant role in developing selective inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT) []. This enzyme is involved in the biosynthesis of epinephrine, making 3-methyl-THIQ derivatives potentially valuable in studying and treating conditions related to adrenergic signaling.

Synthesis Analysis
  • Chemoenzymatic Asymmetric Transformations: This approach utilizes both chemical and enzymatic steps to achieve enantioselective synthesis. For instance, 2-(2-hydroxypropyl)benzonitriles can be stereoselectively acetylated using enzymes like Rhizomucor miehei lipase, followed by bioreduction with alcohol dehydrogenases like ADH-A from Rhodococcus ruber to obtain enantiopure alcohols. These alcohols are then cyclized to yield the desired 3-methyl-3,4-dihydroisocoumarins and 3-methyl-1,2,3,4-tetrahydroisoquinolines [, , ].
  • Direct and Reverse Substituent Introductions: This method allows for the diastereoselective synthesis of synthons like ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-1-acetates by strategically introducing and manipulating substituents on the isoquinoline ring system [].
  • Multistep Synthesis with Intermediate Formation: 6,8-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline was synthesized as a potential anticonvulsant agent using a multistep process. [].
Molecular Structure Analysis

3-Methyl-1,2,3,4-tetrahydroisoquinoline possesses a bicyclic structure, comprising a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle. The presence of the methyl group at the 3-position introduces chirality, leading to the existence of enantiomers. The specific stereochemistry at this center significantly influences the biological activity of 3-methyl-THIQ derivatives, particularly in their interactions with enzymes and receptors [, ].

Chemical Reactions Analysis
  • Condensation Reactions: 3-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives readily undergo condensation reactions with aldehydes like formaldehyde and benzaldehyde to form pyrimido[6,1-a]isoquinolin-2-ones. This reaction proceeds with high stereoselectivity, influenced by the pre-existing stereochemistry of the starting tetrahydroisoquinoline derivative [].
  • N-Functionalization: The nitrogen atom in the tetrahydroisoquinoline ring can be functionalized through various reactions, including acylation and alkylation, allowing for the introduction of diverse substituents, which is essential for modulating the pharmacological properties of the resulting compounds [, ].
  • Fluorination: Fluorination of the 3-methyl group in 3-methyl-THIQ is a crucial strategy for tuning its pharmacological properties. By varying the degree of fluorination, researchers can manipulate the pKa of the amine, impacting its binding affinity for targets like PNMT and the α2-adrenoceptor. This approach is particularly useful for designing selective inhibitors [].
Mechanism of Action

The mechanism of action of 3-methyl-THIQ derivatives is heavily dependent on the specific substituents present and their intended target. For example, as PNMT inhibitors, 3-methyl-THIQs compete with the natural substrate, phenylethanolamine, for binding to the active site of the enzyme []. This competitive inhibition prevents the conversion of norepinephrine to epinephrine, ultimately influencing adrenergic signaling.

Applications
  • Pharmaceutical Development: 3-Methyl-THIQ derivatives show great promise as potential therapeutic agents, particularly in areas like:
    • Pain Management: κ-Opioid receptor antagonists derived from 3-methyl-THIQ show potential in managing chronic pain. Their long duration of action, often attributed to c-Jun N-terminal kinase (JNK) 1 activation, offers potential advantages for sustained pain relief [].
    • Anticonvulsant Activity: Derivatives like 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline have been investigated for their ability to protect against seizures induced by pentylenetetrazole in animal models [].
  • Research Tools: 3-Methyl-THIQ derivatives are valuable tools in studying:
    • Enzyme Inhibition: By selectively inhibiting enzymes like PNMT, these compounds allow researchers to unravel the complexities of adrenergic signaling pathways and their roles in various physiological processes [].
    • Receptor Pharmacology: Through the development of selective ligands for receptors like the κ-opioid receptor and the α2-adrenoceptor, researchers can further investigate the roles of these receptors in health and disease [, ].

2-(2-Hydroxypropyl)benzonitriles

    Compound Description: This class of compounds serves as a crucial intermediate in synthesizing both 3-methyl-3,4-dihydroisocoumarins and 3-methyl-1,2,3,4-tetrahydroisoquinolines [, ]. Enantiopure forms of these benzonitriles are generated through stereoselective synthesis, representing a key step in the overall process.

    Relevance: These compounds are precursors to 3-methyl-1,2,3,4-tetrahydroisoquinoline, highlighting a synthetic pathway to the target compound []. The chirality of these intermediates dictates the enantiomeric purity of the final isocoumarin and tetrahydroisoquinoline derivatives.

3-Methyl-3,4-dihydroisocoumarins

    Compound Description: These derivatives are structurally related to 3-methyl-1,2,3,4-tetrahydroisoquinolines and are synthesized from enantiopure 2-(2-hydroxypropyl)benzonitriles [].

    Relevance: The shared synthetic pathway with 3-methyl-1,2,3,4-tetrahydroisoquinoline, starting from the same chiral intermediates, emphasizes the close structural relationship between these two classes of compounds [, ].

6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline-1-acetamides

    Compound Description: These compounds are stereoisomers, existing in both (1R,3R)- and (1R,3S)- configurations. These molecules serve as precursors for creating diverse pyrimido[6,1-a]isoquinolin-2-ones when reacted with aldehydes [].

    Relevance: These acetamides share the core structure of 3-methyl-1,2,3,4-tetrahydroisoquinoline but with additional substitutions at the 1, 6, and 7 positions []. This illustrates how modifications to the core structure can lead to different synthetic possibilities and potentially distinct biological activities.

Pyrimido[6,1-a]isoquinolin-2-ones

    Compound Description: This class of heterocyclic compounds is synthesized by reacting stereoisomeric 6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline-1-acetamides with formaldehyde or benzaldehyde []. The stereochemistry of the starting acetamide influences the stereochemistry of the final pyrimido[6,1-a]isoquinolin-2-one product.

    Relevance: Although structurally distinct from 3-methyl-1,2,3,4-tetrahydroisoquinoline, their synthesis utilizes a closely related tetrahydroisoquinoline derivative []. This highlights the versatility of tetrahydroisoquinoline scaffolds in synthetic chemistry.

3-Fluoromethyl-1,2,3,4-tetrahydroisoquinolines (3-fluoromethyl-THIQs)

    Compound Description: These are 3-methyl-1,2,3,4-tetrahydroisoquinoline (3-methyl-THIQ) analogs where a single fluorine atom replaces one hydrogen atom of the methyl group at the 3-position []. These compounds demonstrate potent inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in synthesizing the neurotransmitter epinephrine [].

    Relevance: The single fluorine substitution in 3-fluoromethyl-THIQs significantly impacts their pKa and steric properties compared to 3-methyl-1,2,3,4-tetrahydroisoquinoline []. This modification influences their binding affinity for PNMT and the alpha(2)-adrenoceptor, showcasing the structure-activity relationship.

3-Difluoromethyl-1,2,3,4-tetrahydroisoquinolines (3-difluoromethyl-THIQs)

    Compound Description: Analogous to 3-fluoromethyl-THIQs, these compounds have two fluorine atoms substituting the methyl group's hydrogens at the 3-position []. These modifications are designed to fine-tune their pharmacological properties, aiming for improved selectivity profiles.

    Relevance: These compounds represent an optimization strategy for balancing PNMT inhibitory potency and selectivity against the alpha(2)-adrenoceptor compared to 3-methyl-1,2,3,4-tetrahydroisoquinoline and the mono-fluorinated analog [].

3-Trifluoromethyl-1,2,3,4-tetrahydroisoquinolines (3-trifluoromethyl-THIQs)

    Compound Description: In these analogs, all three hydrogen atoms of the 3-methyl group in 3-methyl-1,2,3,4-tetrahydroisoquinoline are replaced with fluorine atoms []. While this substitution significantly reduces affinity for the alpha(2)-adrenoceptor, it also diminishes potency towards PNMT [].

7-Substituted-3-methyl-1,2,3,4-tetrahydroisoquinolines

    Relevance: Modifications at the 7-position, as seen with the hydroxy and methoxy substitutions, can significantly impact the pharmacological properties of these compounds, particularly their potency and selectivity for different opioid receptors [, , ].

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

    Compound Description: JDTic is a potent and selective kappa-opioid receptor antagonist []. It has a more complex structure compared to 3-methyl-1,2,3,4-tetrahydroisoquinoline, incorporating the tetrahydroisoquinoline moiety as part of a larger scaffold.

    Relevance: JDTic highlights how the 3-methyl-1,2,3,4-tetrahydroisoquinoline structure can be integrated into larger frameworks to achieve potent and selective biological activities, particularly targeting opioid receptors [, , ].

Methyl-substituted analogues of JDTic

    Compound Description: These analogs of JDTic have additional methyl groups at various positions, aiming to study the effects of these modifications on opioid receptor binding affinity and selectivity [].

    Relevance: These analogs demonstrate how subtle structural changes, such as the addition of methyl groups around the core 3-methyl-1,2,3,4-tetrahydroisoquinoline scaffold in JDTic, can fine-tune the interactions with opioid receptors [].

H-Tyr-Tic-(Phe-Phe)-OH related δ-opioid antagonists

    Compound Description: These are peptides containing the H-Tyr-Tic (Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) dipeptide segment and act as δ-opioid antagonists []. They adopt specific conformations upon binding to their receptor.

    Relevance: These peptides incorporate the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a closely related structure to 3-methyl-1,2,3,4-tetrahydroisoquinoline, as a key element for their biological activity. This emphasizes the relevance of the tetrahydroisoquinoline motif in designing opioid receptor ligands [].

Properties

CAS Number

29726-60-1

Product Name

3-Methyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3

InChI Key

UEKQPSAKUNXFHL-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2CN1

Synonyms

3-methyl-1,2,3,4-tetrahydroisoquinoline
3-MeTIQ

Canonical SMILES

CC1CC2=CC=CC=C2CN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.